1-(3,5-Dichloro-phenyl)-3-(3-trifluoromethyl-phenyl)-urea
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Overview
Description
1-(3,5-Dichloro-phenyl)-3-(3-trifluoromethyl-phenyl)-urea is a synthetic organic compound characterized by the presence of dichlorophenyl and trifluoromethylphenyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-phenyl)-3-(3-trifluoromethyl-phenyl)-urea typically involves the reaction of 3,5-dichloroaniline with 3-trifluoromethylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions, including the use of catalysts and continuous flow reactors to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloro-phenyl)-3-(3-trifluoromethyl-phenyl)-urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-phenyl)-3-(3-trifluoromethyl-phenyl)-urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dichloro-phenyl)-3-phenyl-urea
- 1-(3,5-Dichloro-phenyl)-3-(4-trifluoromethyl-phenyl)-urea
- 1-(3,5-Dichloro-phenyl)-3-(3-chlorophenyl)-urea
Uniqueness
1-(3,5-Dichloro-phenyl)-3-(3-trifluoromethyl-phenyl)-urea is unique due to the presence of both dichlorophenyl and trifluoromethylphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
1651-12-3 |
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Molecular Formula |
C14H9Cl2F3N2O |
Molecular Weight |
349.1 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-9-5-10(16)7-12(6-9)21-13(22)20-11-3-1-2-8(4-11)14(17,18)19/h1-7H,(H2,20,21,22) |
InChI Key |
MAEABYYIFWFTEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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